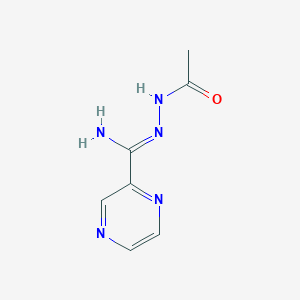

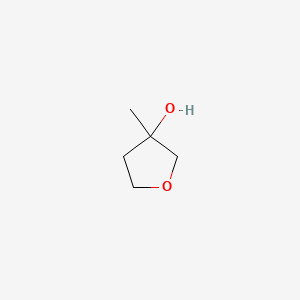

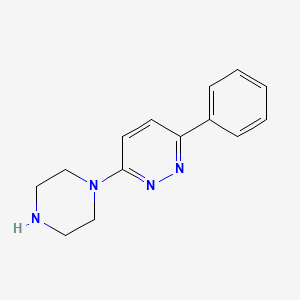

![molecular formula C6H16N2O2 B1279304 2-[2-(2-Aminoethylamino)ethoxy]ethanol CAS No. 137020-09-8](/img/structure/B1279304.png)

2-[2-(2-Aminoethylamino)ethoxy]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[2-(2-Aminoethylamino)ethoxy]ethanol is a multifunctional molecule that has been studied in various contexts due to its potential applications in different fields, including surfactant chemistry, solvent systems, and as a ligand in coordination chemistry. The molecule contains amino and ethoxy functional groups, which contribute to its reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of compounds related to 2-[2-(2-Aminoethylamino)ethoxy]ethanol involves the quaternization of related amines with alkyl bromides. For instance, cationic surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol were prepared through direct quaternization with different alkyl bromides . Additionally, reactions of 2-(2-aminoethoxy)ethanol with mixtures of an aromatic aldehyde and aroylpyruvic acid methyl ester have been used to synthesize pyrrolin-2-ones with potential antihypoxic activity .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the chemical structures of synthesized surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol were confirmed by proton nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy . The crystal structure of a compound with a similar functional group arrangement, ICR-372-OH, was determined by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of the ethoxy and amino groups in 2-[2-(2-Aminoethylamino)ethoxy]ethanol analogs has been explored in various chemical reactions. A zinc(II) complex with a related ligand, 2-[bis(2-aminomethyl)amino]ethanol, demonstrated the ability to promote carboxy ester hydrolysis, serving as a model for the indirect activation of the serine nucleophile by zinc(II) in zinc enzymes . Schiff base formation has also been reported with 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, showcasing the reactivity of the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2-Aminoethylamino)ethoxy]ethanol and its derivatives have been extensively studied. The critical micelle concentrations of cationic surfactants based on this structure were estimated using surface tension and conductometric measurements, revealing hydrophobic and temperature-dependent surface parameters . Binary mixtures containing related compounds have been investigated for their density, viscosity, and excess properties, providing insights into their behavior as potential CO2 capture solvents . The reproductive toxicity of 2-ethoxyethanol, a compound with a similar ethoxyethanol structure, has been studied in rats, indicating potential occupational hazards .

科学的研究の応用

Polymerization Processes

- Polymerization of Silane Coupling Agents : The compound plays a role in the polymerization process of silane coupling agents, specifically in the release of ethanol from ethoxy groups during condensation, as studied through NMR spectroscopy (Ogasawara et al., 2001).

Biochemistry and Molecular Biology

- Conjugation in Peptide Nucleic Acids (PNA) : It has been used for conjugation in PNA, specifically in the synthesis of PNA oligoether conjugates, enhancing the understanding of nucleic acid analogs (Ghidini et al., 2014).

Catalysis and Reaction Mechanisms

- Catalytic Activity in Ethanol Dehydration : The compound is involved in the study of catalytic activities, such as in the dehydration of ethanol, where commercial aluminas and silica-alumina were analyzed (Phung et al., 2014).

- Ethanol Adsorption and Decomposition : Research has also focused on the adsorption and decomposition of ethanol on supported Au catalysts, elucidating the role of gold nanoparticles in these processes (Gazsi et al., 2011).

Material Science and Engineering

- Surfactant Synthesis : The compound has been utilized in the synthesis of cationic surfactants, with investigations into their physiochemical, thermodynamic properties, and biocidal efficacy (Shaban et al., 2016).

Analytical Chemistry

- Gas Chromatography Applications : In analytical chemistry, it has been used for determining ethylenediamine in 2-(2-Aminoethylamino) ethanol by gas chromatography (Sun Fu-en, 2009).

Environmental Science

- CO2 Capture Analysis : There has been research on its efficiency in CO2 uptake by amines in different solvent solutions, contributing to environmental science and carbon capture technologies (Barzagli et al., 2018).

Thermodynamics

- Vapor Pressure and Thermodynamic Properties : Studies have been conducted on its thermodynamic properties, such as saturated vapor pressure and vapor-liquid equilibrium data, which are crucial for process design and optimization in chemical engineering (Xie Rong-jin, 2001).

作用機序

Target of Action

It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .

Mode of Action

As a spacer/linker, it likely facilitates the connection between different molecules in bioconjugate materials .

Biochemical Pathways

Its role in the synthesis of bioconjugate materials suggests it may influence a variety of biochemical processes depending on the specific application .

Result of Action

The molecular and cellular effects of 2-[2-(2-Aminoethylamino)ethoxy]ethanol’s action would depend on its specific use in bioconjugate materials and drug delivery systems .

Safety and Hazards

特性

IUPAC Name |

2-[2-(2-aminoethylamino)ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMWULRIHKUMRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCOCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438111 |

Source

|

| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Aminoethylamino)ethoxy]ethanol | |

CAS RN |

137020-09-8 |

Source

|

| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

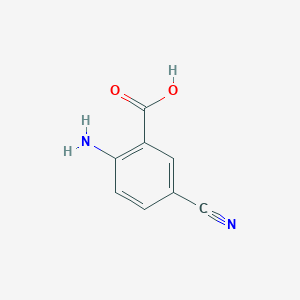

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

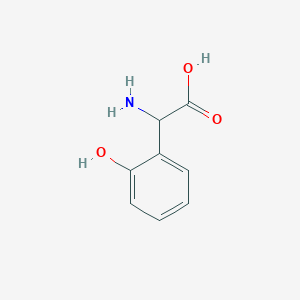

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)